![molecular formula C25H26F2N4O2 B2484049 N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-24-9](/img/structure/B2484049.png)
N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
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Description
N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26F2N4O2 and its molecular weight is 452.506. The purity is usually 95%.
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Scientific Research Applications
- Application : Researchers have explored the use of this compound in the difluoromethylation of heterocycles via a radical process. By introducing difluoromethyl groups into heterocyclic scaffolds, scientists can modify their properties and enhance their biological activity .
- Application : The compound has shown promise as a scaffold for developing new pharmacological inhibitors of kinases, particularly CK1 (casein kinase 1) and CLK1 (cdc2-like kinase 1). Derivatives of this compound exhibit inhibitory activity against these protein kinases, making them potential candidates for drug development .
- Application : Researchers have investigated the anticancer potential of derivatives based on this compound. By fine-tuning the substituents, they aim to develop novel agents with improved efficacy against specific cancer types .
Difluoromethylation of Heterocycles
Kinase Inhibitors
Anticancer Agents
properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O2/c1-2-17-3-5-22(6-4-17)33-24-14-23(29-16-30-24)31-9-7-19(8-10-31)25(32)28-15-18-11-20(26)13-21(27)12-18/h3-6,11-14,16,19H,2,7-10,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAMBUOTRRIBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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